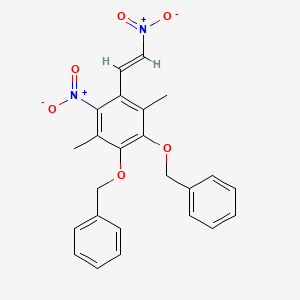
4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene is an organic compound with the molecular formula C24H22N2O6 and a molecular weight of 434.44128 g/mol . This compound is characterized by the presence of benzyloxy groups, dimethyl groups, and dinitrostyrene moieties, making it a complex and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene involves multiple steps, typically starting with the preparation of the benzyloxy and dimethyl-substituted aromatic ring. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reagents like hydrogen gas in the presence of a catalyst or other reducing agents.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene can be compared with similar compounds such as:
3,4-Dibenzyloxybenzaldehyde: This compound also contains benzyloxy groups but differs in its aldehyde functionality.
Benzyl-2,3,4,5,6-d5-dimethyl-n-dodecylammonium chloride: This compound contains benzyloxy and dimethyl groups but differs in its ammonium chloride functionality.
The uniqueness of this compound lies in its combination of benzyloxy, dimethyl, and dinitrostyrene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1,4-dimethyl-2-nitro-3-[(E)-2-nitroethenyl]-5,6-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C24H22N2O6/c1-17-21(13-14-25(27)28)22(26(29)30)18(2)24(32-16-20-11-7-4-8-12-20)23(17)31-15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3/b14-13+ |
InChI Key |
IEIFMIIOHDSQGR-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C(=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C)[N+](=O)[O-])C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


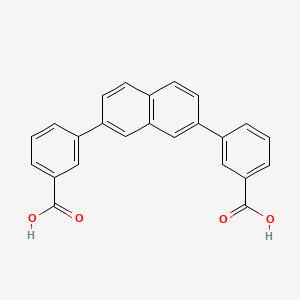
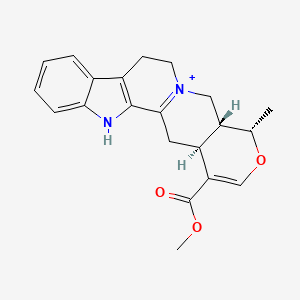
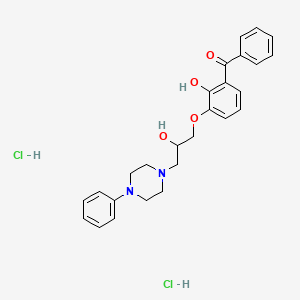
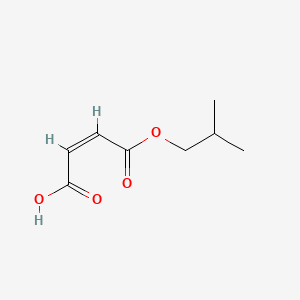
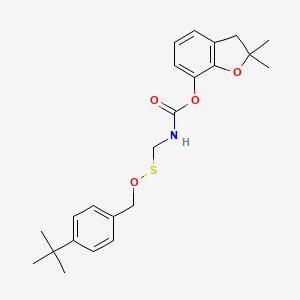

![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
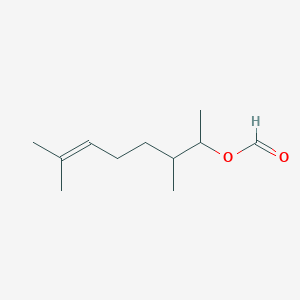
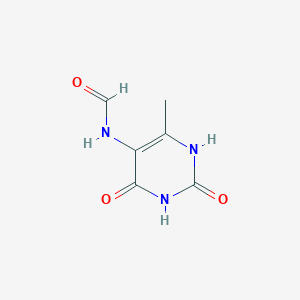
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
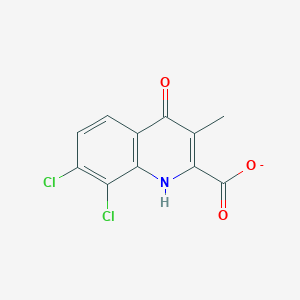
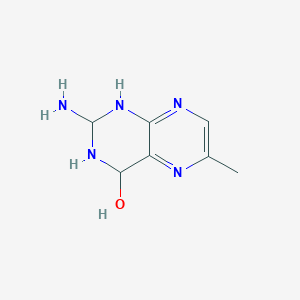
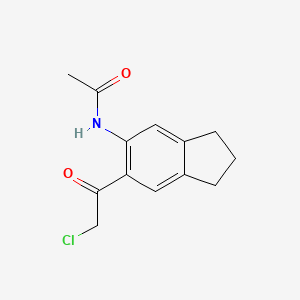
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
